molecular formula C21H19N3OS B5096820 2-(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)-N~1~-(1-NAPHTHYL)BUTANAMIDE

2-(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)-N~1~-(1-NAPHTHYL)BUTANAMIDE

Cat. No.: B5096820
M. Wt: 361.5 g/mol
InChI Key: MAMMKIFKHNZCRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)-N~1~-(1-NAPHTHYL)BUTANAMIDE is a synthetic organic compound that features a benzimidazole moiety linked to a naphthyl group via a butanamide chain. Compounds of this nature are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)-N~1~-(1-NAPHTHYL)BUTANAMIDE typically involves the following steps:

    Formation of Benzimidazole Moiety: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Thioether Formation: The benzimidazole derivative is then reacted with a thiol compound to introduce the sulfanyl group.

    Amide Bond Formation: The final step involves coupling the benzimidazole-thioether intermediate with a naphthyl-substituted butanoic acid derivative using standard amide bond formation techniques such as carbodiimide-mediated coupling.

Industrial Production Methods

Industrial production of such compounds may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfanyl group in the compound can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution or nucleophiles like sodium methoxide for nucleophilic substitution.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes with catalytic properties.

    Materials Science:

Biology

    Enzyme Inhibition: The benzimidazole moiety is known for its ability to inhibit certain enzymes, making the compound a candidate for drug development.

    Antimicrobial Activity: Potential use as an antimicrobial agent due to its structural similarity to known bioactive compounds.

Medicine

    Drug Development: Exploration as a lead compound for the development of new pharmaceuticals targeting specific biological pathways.

Industry

    Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.

Mechanism of Action

The mechanism of action of 2-(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)-N~1~-(1-NAPHTHYL)BUTANAMIDE would depend on its specific biological target. Generally, the benzimidazole moiety can interact with enzyme active sites, inhibiting their function. The naphthyl group may enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-Benzimidazol-2-ylthio)-N-(1-naphthyl)acetamide
  • 2-(1H-Benzimidazol-2-ylthio)-N-(2-naphthyl)butanamide

Uniqueness

  • Structural Features : The specific arrangement of the benzimidazole, sulfanyl, and naphthyl groups in 2-(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)-N~1~-(1-NAPHTHYL)BUTANAMIDE may confer unique biological activity or chemical reactivity.
  • Biological Activity : Differences in the length of the alkyl chain or the position of the naphthyl group can significantly impact the compound’s interaction with biological targets.

Properties

IUPAC Name

2-(1H-benzimidazol-2-ylsulfanyl)-N-naphthalen-1-ylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3OS/c1-2-19(26-21-23-17-11-5-6-12-18(17)24-21)20(25)22-16-13-7-9-14-8-3-4-10-15(14)16/h3-13,19H,2H2,1H3,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAMMKIFKHNZCRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC=CC2=CC=CC=C21)SC3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.